molecular formula C8H2Cl2F6 B6343644 3,6-Bis(trifluoromethyl)-1,2-dichlorobenzene CAS No. 887268-06-6

3,6-Bis(trifluoromethyl)-1,2-dichlorobenzene

Cat. No.: B6343644
CAS No.: 887268-06-6
M. Wt: 282.99 g/mol
InChI Key: SSRCBZUCOIMMAS-UHFFFAOYSA-N
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Description

3,6-Bis(trifluoromethyl)-1,2-dichlorobenzene is an organic compound characterized by the presence of two trifluoromethyl groups and two chlorine atoms attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Bis(trifluoromethyl)-1,2-dichlorobenzene can be achieved through various methods. One common approach involves the trifluoromethylation of a suitable precursor. For instance, the reaction of 1,2-dichlorobenzene with trifluoromethylating agents under specific conditions can yield the desired compound. The reaction typically requires the presence of a catalyst and may be carried out under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale trifluoromethylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3,6-Bis(trifluoromethyl)-1,2-dichlorobenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include strong nucleophiles for substitution reactions, oxidizing agents for oxidation reactions, and various cycloaddition partners for cycloaddition reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents that facilitate the desired transformations .

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of substituted benzene derivatives, while cycloaddition reactions can produce complex ring structures .

Mechanism of Action

The mechanism of action of 3,6-Bis(trifluoromethyl)-1,2-dichlorobenzene involves its interaction with specific molecular targets. The trifluoromethyl groups can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and other biomolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Properties

IUPAC Name

2,3-dichloro-1,4-bis(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2Cl2F6/c9-5-3(7(11,12)13)1-2-4(6(5)10)8(14,15)16/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSRCBZUCOIMMAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(F)(F)F)Cl)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2Cl2F6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501256760
Record name 2,3-Dichloro-1,4-bis(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501256760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887268-06-6
Record name 2,3-Dichloro-1,4-bis(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887268-06-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dichloro-1,4-bis(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501256760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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